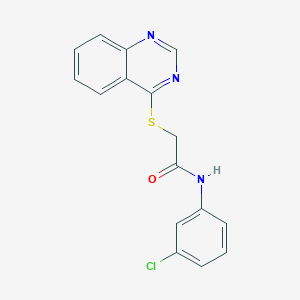

N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-quinazolin-4-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS/c17-11-4-3-5-12(8-11)20-15(21)9-22-16-13-6-1-2-7-14(13)18-10-19-16/h1-8,10H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGABSPJIXVMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the reaction of 3-chloroaniline with 2-chloroquinazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with thioacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide, as effective anticancer agents. Quinazoline compounds have been shown to inhibit the growth of various cancer cell lines:

- Mechanism of Action : These compounds often act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways. For instance, quinazolines have been reported to inhibit vascular endothelial growth factor receptor (VEGF RTK) and epidermal growth factor receptor (EGFR), leading to reduced tumor proliferation and induction of apoptosis in cancer cells .

- Case Studies : In vitro studies demonstrated that derivatives of quinazoline exhibited significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231), leukemia (CCRF-CEM), and renal cancer (786-O). For example, a related compound showed a growth inhibition rate of 52.8% against renal cancer cells .

Enzyme Inhibition

N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide has also been evaluated for its inhibitory effects on key enzymes involved in metabolic disorders:

- α-Glucosidase Inhibition : This enzyme plays a vital role in carbohydrate metabolism and is a target for diabetes management. Compounds with a similar structure have shown promising results as α-glucosidase inhibitors, which help regulate blood glucose levels by slowing carbohydrate digestion .

- Antidiabetic Potential : The inhibition of α-glucosidase by quinazoline derivatives suggests potential applications in developing treatments for type 2 diabetes. In silico studies indicated strong binding interactions between these compounds and the enzyme active site, enhancing their inhibitory efficacy .

Anti-inflammatory Properties

Quinazoline derivatives are also recognized for their anti-inflammatory activities:

- Mechanism : They may modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation processes. For instance, some studies have identified quinazoline-based compounds that exhibit significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of quinazolines have been explored as well:

- Broad Spectrum : Research indicates that certain quinazoline derivatives possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide:

| Structural Feature | Effect |

|---|---|

| Chlorine Substituent | Enhances binding affinity to target enzymes and receptors |

| Quinazoline Backbone | Provides a scaffold for diverse biological activity |

| Thioacetamide Group | Contributes to improved solubility and bioavailability |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting antitumor properties. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Acetamide Derivatives

Key Observations :

- The quinazoline-containing derivative exhibits higher hydrogen bond acceptors (4 vs.

- Lipophilicity (logP) varies significantly: the trifluoromethoxybenzothiazole derivative has the highest logP (~5.2), favoring blood-brain barrier penetration, while the dichlorophenyl-thiazole compound has lower lipophilicity (~3.8), suggesting improved aqueous solubility.

Anti-Inflammatory Activity :

- N-(3-Chlorophenyl)-2-(quinazolin-4-ylthio)acetamide: While direct data are unavailable, structurally related 2-substituted quinazolin-4(3H)-one acetamides (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide) demonstrated moderate anti-inflammatory activity in carrageenan-induced edema models, with some derivatives outperforming diclofenac . The thioether linkage in the target compound may enhance radical scavenging or COX-2 inhibition.

- 2-(3-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide: Exhibited superior anti-inflammatory activity (82% yield, validated via MTT assay) compared to non-thiolated analogues, highlighting the role of sulfur-containing groups .

Anticancer Activity :

- Quinazoline-sulfonyl acetamides (e.g., N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines, attributed to tubulin polymerization inhibition . The thioether analogue may exhibit similar mechanisms but with altered pharmacokinetics due to reduced polarity.

- The benzothiazole derivative displayed moderate cytotoxicity in preliminary screens, though its trifluoromethoxy group may introduce metabolic stability challenges.

Crystallographic and Stability Insights

- Hydrogen-bonded dimers (N–H⋯N) stabilized the crystal lattice, a feature likely shared by the target compound due to its amide and quinazoline N-atoms.

Biological Activity

N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the reaction of 3-chlorobenzoyl chloride with quinazoline derivatives containing a thiol group. The process can be optimized through various synthetic pathways, including nucleophilic substitution reactions.

Anticancer Properties

Numerous studies have reported on the anticancer activity of quinazoline derivatives, including N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide. For example:

- In Vitro Antitumor Activity : A study highlighted that compounds similar to N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide exhibited significant growth inhibition against various cancer cell lines. The mean growth inhibitory concentration (GI50) was comparable to established chemotherapeutic agents such as 5-fluorouracil and gefitinib .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide | MCF-7 | 17.90 |

| 5-Fluorouracil | MCF-7 | 18.60 |

| Gefitinib | MCF-7 | 3.24 |

The mechanism through which N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide exerts its anticancer effects may involve:

- Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to inhibit various receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways and modulating Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific substituents on the quinazoline ring significantly influences biological activity. For instance, the introduction of electron-withdrawing groups like chlorine enhances potency against certain cancer cell lines .

Case Studies

- Cytotoxicity Evaluation : In a study evaluating a series of quinazoline derivatives, N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide showed promising results against K562 and MCF7 cell lines, with cytotoxicity rates indicating significant potential for further development as an anticancer agent .

- Comparative Analysis : A comparative study demonstrated that several quinazoline-based compounds exhibited superior activity against cancer cell lines when compared to traditional chemotherapeutics, suggesting that modifications in their structure could lead to more effective treatments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a quinazolinone core (e.g., 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide) can react with thiol-containing intermediates (e.g., 3-chloroaniline derivatives) under alkaline conditions. Key steps include:

- Substitution Reaction : Reacting 2-chloroacetamide derivatives with thiols in dry acetone using anhydrous K₂CO₃ as a base at room temperature for 12 hours .

- Condensation : Employing condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the quinazoline and acetamide moieties .

Q. How is the crystal structure of N-(3-chlorophenyl)-2-(quinazolin-4-ylthio)acetamide determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Data Collection : Crystals grown via slow evaporation (e.g., toluene/ethanol) are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Software like SHELX or OLEX2 refines bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular C–H···O and intermolecular N–H···O interactions stabilize packing .

Advanced Research Questions

Q. What in vitro models are used to evaluate the anti-inflammatory activity of this compound?

- Methodological Answer :

- Carrageenan-Induced Paw Edema (Rat Model) : Administer the compound (50–100 mg/kg) and measure edema reduction over 4–6 hours. Compare to Diclofenac (reference drug) .

- COX-1/COX-2 Inhibition Assays : Use purified enzymes and colorimetric substrates (e.g., prostaglandin G2) to quantify IC₅₀ values. Structure-activity relationship (SAR) studies show that ethylamino substituents enhance COX-2 selectivity .

- Ulcerogenic Potential : Assess gastric lesions in rodent models after 7-day dosing. Compounds with <20% ulceration (vs. aspirin’s 60–80%) are prioritized .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, animal strains, dosage). For example, anti-inflammatory activity varies with substituents: 2-(ethylamino) derivatives outperform 2-(methylamino) analogs due to enhanced lipophilicity .

- Dose-Response Curves : Re-evaluate EC₅₀ values using standardized protocols (e.g., MTT assay for cytotoxicity).

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like TNF-α or IL-6 receptors. Validate discrepancies via mutagenesis studies .

Q. What strategies optimize the pharmacokinetic properties of this compound?

- Methodological Answer :

- Bioavailability Enhancement :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve solubility.

- Lipid Nanoparticles : Encapsulate the compound to enhance blood-brain barrier penetration .

- Metabolic Stability : Use hepatic microsome assays (human/rat) to identify metabolic soft spots. For example, replacing labile thioether (-S-) with sulfone (-SO₂-) reduces CYP3A4-mediated oxidation .

- SAR Studies : Modify the quinazoline 4-position (e.g., chloro to fluoro) to balance LogP (optimal range: 2.5–3.5) and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.